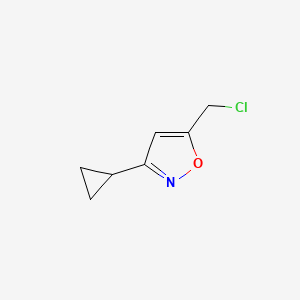

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Chloromethyl)furfural is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

A new protocol has been developed for chemical processing of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)furfural consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups .Chemical Reactions Analysis

5-(Chloromethyl)furfural can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural .Physical And Chemical Properties Analysis

5-(Chloromethyl)furfural is a colourless liquid . More specific physical and chemical properties were not found in the sources.科学的研究の応用

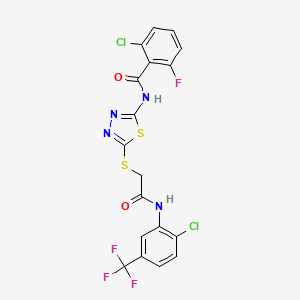

Synthesis and Chemical Properties

"5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole" is utilized in the synthesis of various novel chemical compounds. Clerici, Gelmi, and Pocar (1999) developed a method for the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids from 4-sulfanylmethylene-5(4H)-oxazolones, starting from 4-(chloromethylene)oxazolone. This process involves cyclopropanation and subsequent reactions to produce compounds with potential bioactive properties (Clerici, Gelmi, & Pocar, 1999).

Antimicrobial Activity

Compounds derived from "this compound" have shown antimicrobial activities. Flores et al. (2013) synthesized a series of 5-trichloromethylisoxazoles demonstrating antibacterial and antifungal activities against various microorganisms, suggesting the potential for these compounds to be developed into new antimicrobial agents (Flores, Piovesan, Souto, Pereira, Martins, Balliano, & da Silva, 2013).

Heterocyclic Compound Synthesis

The versatility of "this compound" in synthesizing heterocyclic compounds is notable. Patil and Luzzio (2016) described the use of 2-(halomethyl)-4,5-diaryloxazoles for synthetic elaboration, leading to a variety of functionalized oxazoles. This research highlights the role of chloromethyl derivatives in facilitating diverse chemical transformations (Patil & Luzzio, 2016).

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various biological targets

Biochemical Pathways

It’s plausible that the compound could affect various pathways depending on its biological targets . The downstream effects would also depend on the specific pathways affected.

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body

Result of Action

The molecular and cellular effects of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the biochemical pathways it affects .

生化学分析

Biochemical Properties

5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole interacts with various enzymes, proteins, and other biomolecules. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation

特性

IUPAC Name |

5-(chloromethyl)-3-cyclopropyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPNVMHFYHRWOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=C2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)

![N-[1-(2-Phenylethyl)cyclopropyl]prop-2-enamide](/img/structure/B2874443.png)

![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-1-methylpyrazole-3-carboxylic acid](/img/structure/B2874451.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide](/img/structure/B2874452.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2874455.png)